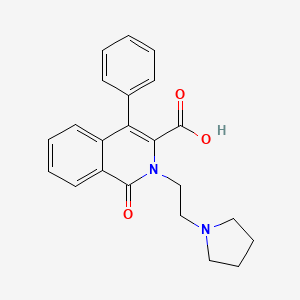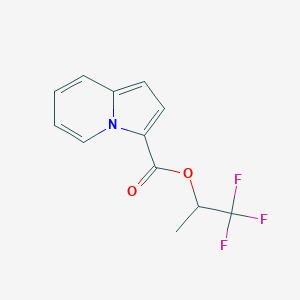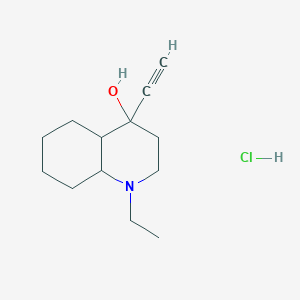![molecular formula C48H33NO3P2 B15212856 (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide): is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a carbazole moiety and a dibenzofuran backbone, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) typically involves multi-step reactions. One common method includes:
Bromination: The initial step involves the bromination of carbazole using N-bromosuccinimide in the presence of sulfuric acid and acetic acid at 60°C for 0.5 hours.
Coupling Reaction: The brominated carbazole is then coupled with dibenzofuran in the presence of copper and potassium carbonate in nitrobenzene at 190°C for 48 hours.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the phosphine oxide groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Coordination Chemistry: It forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparación Con Compuestos Similares
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine): Similar structure but lacks the oxide groups.
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine sulfide): Contains sulfide groups instead of oxide.
Uniqueness: The presence of phosphine oxide groups in (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) enhances its ability to act as a ligand, providing greater stability and reactivity in catalytic processes compared to its analogs .
Propiedades
Fórmula molecular |
C48H33NO3P2 |
|---|---|
Peso molecular |
733.7 g/mol |
Nombre IUPAC |
9-[4,6-bis(diphenylphosphoryl)dibenzofuran-2-yl]carbazole |
InChI |
InChI=1S/C48H33NO3P2/c50-53(35-18-5-1-6-19-35,36-20-7-2-8-21-36)45-31-17-28-41-42-32-34(49-43-29-15-13-26-39(43)40-27-14-16-30-44(40)49)33-46(48(42)52-47(41)45)54(51,37-22-9-3-10-23-37)38-24-11-4-12-25-38/h1-33H |
Clave InChI |
BHHSGVMOSLIEGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


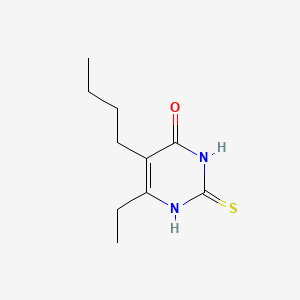
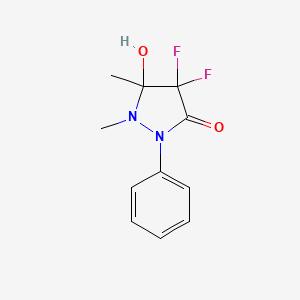
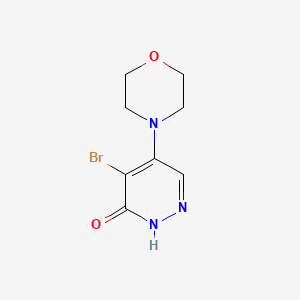
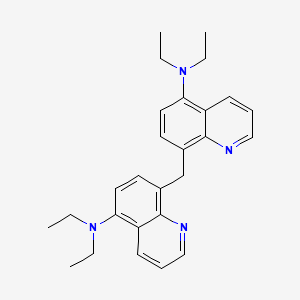
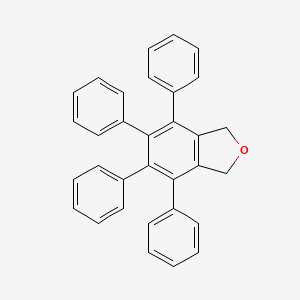
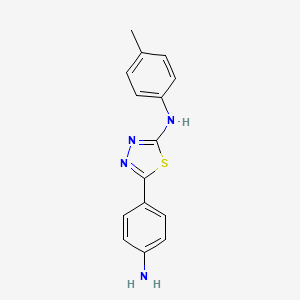
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
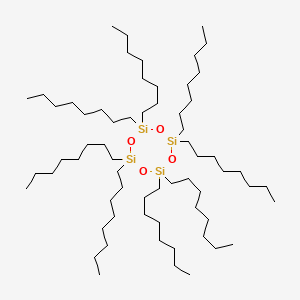
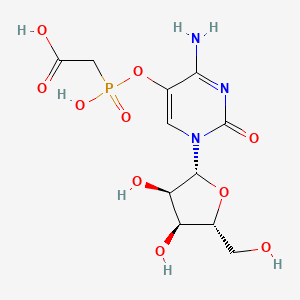
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
